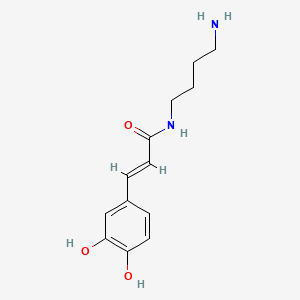

N-Caffeoylputrescine

Übersicht

Beschreibung

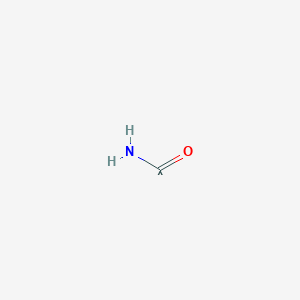

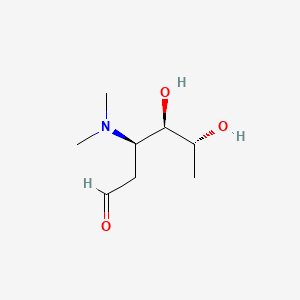

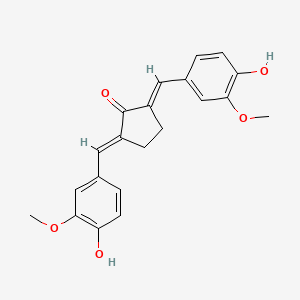

N-Caffeoylputrescin, (E)-: ist ein Caffeinsäureamid, das in Tabakpflanzen (Nicotiana tabacum L.) gefunden wird . Es handelt sich um eine Phenylpropanoidverbindung, die zur Klasse der Phenolamide gehört, die für ihre Rolle in den Abwehrmechanismen von Pflanzen bekannt sind . Die Verbindung hat die Summenformel C13H18N2O3 und ein Molekulargewicht von 250,29 g/mol .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: N-Caffeoylputrescin, (E)- kann durch die Reaktion von Caffeinsäure mit Putrescin unter bestimmten Bedingungen synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsgeländes wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern . Die Reaktion wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden: Dies könnte die Verwendung von Durchflussreaktoren und automatisierten Systemen beinhalten, um eine gleichmäßige Produktion zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Caffeoylputrescine, (E)- can be synthesized through the reaction of caffeic acid with putrescine under specific conditions. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods: This might involve the use of continuous flow reactors and automated systems to ensure consistent production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Caffeoylputrescin, (E)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die phenolischen Hydroxylgruppen können unter oxidativen Bedingungen zu Chinonen oxidiert werden.

Reduktion: Die Doppelbindung im Propenamid-Rest kann reduziert werden, um das entsprechende gesättigte Amid zu bilden.

Substitution: Der Amid-Stickstoff kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Chinonen und anderen oxidierten Derivaten.

Reduktion: Bildung des entsprechenden gesättigten Amids.

Substitution: Bildung von substituierten Amiden und anderen Derivaten.

Wissenschaftliche Forschungsanwendungen

N-Caffeoylputrescin, (E)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es spielt eine Rolle in den Abwehrmechanismen von Pflanzen, insbesondere als Reaktion auf Herbivorie.

Wirkmechanismus

N-Caffeoylputrescin, (E)- übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit pflanzlichen Abwehrwegen aus. Es ist in den Jasmonsäure (JA)-Signalweg involviert, der für die Abwehr von Pflanzen gegen Herbivore entscheidend ist . Die Verbindung wird durch Transkriptionsfaktoren wie MYB8 reguliert, die die Produktion von Phenolamiden steuern . Wenn der JA-Signalweg aktiviert wird, trägt N-Caffeoylputrescin, (E)- dazu bei, Herbivore abzuwehren, indem es die Pflanze weniger schmackhaft macht .

Wirkmechanismus

N-Caffeoylputrescine, (E)- exerts its effects primarily through its interaction with plant defense pathways. It is involved in the jasmonic acid (JA) signaling pathway, which is crucial for plant defense against herbivores . The compound is regulated by transcription factors such as MYB8, which control the production of phenolamides . When the JA pathway is activated, this compound, (E)- helps to repel herbivores by making the plant less palatable .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N-Feruloylputrescin: Ein weiteres Phenolamid mit ähnlichen pflanzlichen Abwehreigenschaften.

N-Decaffeoylspermidin: Eine verwandte Verbindung mit ähnlichen Biosynthesewegen.

Eindeutigkeit: N-Caffeoylputrescin, (E)- ist aufgrund seiner spezifischen Rolle im JA-Signalweg und seiner Wirksamkeit bei der Abwehr von Herbivoren einzigartig . Seine Struktur ermöglicht es ihm, mit spezifischen molekularen Zielen zu interagieren, was es zu einer wertvollen Verbindung für die Untersuchung von Abwehrmechanismen von Pflanzen macht .

Eigenschaften

IUPAC Name |

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZNZCYTXQYEHT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26148-06-1 | |

| Record name | N-Caffeoylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026148061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CAFFEOYLPUTRESCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE5I4Z92IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Paucine?

A1: Paucine (N-Caffeoylputrescine) is a phenolic amide composed of caffeic acid and putrescine. While a specific study dedicated solely to Paucine's spectroscopic data wasn't found in the provided research, its structure was elucidated in the context of other studies. For example, its presence was confirmed in the flower buds of Magnolia biondii Pamp using spectroscopic analysis. []

Q2: What are the known biological activities of Paucine?

A2: Paucine has been identified as a potential antioxidant. In a study investigating red pepper cultivars, Paucine demonstrated significant radical-scavenging activity and protective effects against oxidative stress in HepG2 cells. []

Q3: Are there any known structure-activity relationship (SAR) studies on Paucine?

A3: While the provided research doesn't delve into specific SAR studies for Paucine, its antioxidant activity is likely influenced by the presence of the caffeic acid moiety, a known antioxidant. Modifications to either the caffeic acid or the putrescine portion could potentially alter its activity and should be further investigated.

Q4: What is the environmental impact and degradation pathway of Paucine?

A4: The provided research doesn't contain information regarding the environmental impact or degradation of Paucine. As a natural compound found in various plant species, further research is needed to assess its persistence, potential for bioaccumulation, and overall impact on the environment.

Q5: What analytical methods are used to identify and quantify Paucine?

A5: Several studies utilized chromatographic techniques to isolate and identify Paucine. For instance, researchers used a combination of silica gel, Sephadex LH-20, MCI gel, and RP-18 column chromatography to isolate Paucine from Exochorda racemosa. [] Further identification was achieved through spectroscopic analysis, including techniques like NMR and mass spectrometry. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,4aS,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1232492.png)

![(3S,3'aR,8'aS,8'bS)-5-ethyl-2'-(phenylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B1232496.png)

![2,6-dichloro-N-[(Z)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride](/img/structure/B1232509.png)

![ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B1232511.png)